Cas no 749902-86-1 (2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate)

2,4-Dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is a brominated thiophene derivative with a reactive bromomethyl group, making it a versatile intermediate in organic synthesis. Its structure combines an amino group and ester functionalities, enabling selective modifications for applications in pharmaceuticals, agrochemicals, and material science. The bromomethyl moiety facilitates nucleophilic substitution reactions, allowing for further functionalization, while the dicarboxylate esters enhance solubility and stability. This compound is particularly useful in heterocyclic chemistry for constructing complex molecular frameworks. Its well-defined reactivity profile and synthetic flexibility make it valuable for researchers developing novel thiophene-based compounds. Proper handling is advised due to the bromomethyl group's potential reactivity.
2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate structure
749902-86-1 structure
Product Name:2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
CAS No:749902-86-1
MF:C9H10BrNO4S
MW:308.149000644684
CID:3105628
PubChem ID:2117667
Update Time:2025-06-08

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-bromomethyl-thiophene-2,4-dicarboxylic acid dimethyl ester
    • 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
    • DTXSID601176161
    • CS-0219747
    • AKOS005137020
    • EN300-04841
    • 2,4-dimethyl5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
    • SR-01000053253
    • 749902-86-1
    • dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate
    • SR-01000053253-1
    • 2,4-Dimethyl 5-amino-3-(bromomethyl)-2,4-thiophenedicarboxylate
    • Z56987783
    • Inchi: 1S/C9H10BrNO4S/c1-14-8(12)5-4(3-10)6(9(13)15-2)16-7(5)11/h3,11H2,1-2H3
    • InChI Key: NMSHYUGFGVPXST-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(=O)OC)SC(=C1C(=O)OC)N

Computed Properties

  • Exact Mass: 306.95139Da
  • Monoisotopic Mass: 306.95139Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 289
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 107Ų

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate Pricemore >>

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2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate Related Literature

Additional information on 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate

Introduction to 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate (CAS No. 749902-86-1)

2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate, with the CAS number 749902-86-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic and biological properties. The presence of a bromomethyl group and an amino group in its structure imparts it with a wide range of potential applications, from drug development to advanced materials.

The molecular structure of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is characterized by a thiophene ring, which is a five-membered heterocyclic compound containing sulfur. The thiophene ring is substituted with two methyl groups at the 2 and 4 positions, an amino group at the 5 position, and a bromomethyl group at the 3 position. These functional groups contribute to the compound's reactivity and its ability to form various derivatives through substitution reactions.

In recent years, there has been a surge in research on thiophene derivatives due to their potential applications in pharmaceuticals and materials science. For instance, the amino group in 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate can be exploited for the synthesis of bioactive molecules with therapeutic potential. The bromomethyl group, on the other hand, provides a reactive site for further functionalization, making this compound a valuable intermediate in organic synthesis.

One of the key areas where 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate has shown promise is in the development of new drugs. Thiophene derivatives have been extensively studied for their anti-inflammatory, antimicrobial, and anticancer properties. The presence of an amino group can enhance the compound's ability to interact with biological targets, such as enzymes and receptors. Additionally, the bromomethyl group can be used to introduce various substituents that can modulate the compound's biological activity.

In materials science, thiophene derivatives are known for their excellent electronic properties. They are widely used in the fabrication of organic semiconductors and conductive polymers. The unique combination of functional groups in 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate makes it a promising candidate for developing new materials with enhanced electronic performance. For example, the bromomethyl group can be used to introduce dopants or other functional groups that can improve the conductivity and stability of organic semiconductors.

The synthesis of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate typically involves multi-step processes that include cyclization reactions and functional group transformations. Recent advancements in synthetic methods have made it possible to produce this compound with high purity and yield. For instance, one common approach involves the condensation of a suitable thiophene precursor with a brominated reagent followed by subsequent derivatization steps to introduce the amino and carboxylate groups.

The characterization of 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate is crucial for understanding its properties and potential applications. Various analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm its structure and purity. These techniques provide detailed information about the molecular composition and functional groups present in the compound.

In conclusion, 2,4-dimethyl 5-amino-3-(bromomethyl)thiophene-2,4-dicarboxylate (CAS No. 749902-86-1) is a multifunctional organic compound with significant potential in both pharmaceuticals and materials science. Its unique combination of functional groups makes it an attractive candidate for developing new drugs and advanced materials. Ongoing research continues to explore its full range of applications and optimize its synthesis methods for industrial use.

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